molecular formula C20H38O2 B12643149 Cyclohexyl myristate CAS No. 93805-35-7

Cyclohexyl myristate

Cat. No.: B12643149
CAS No.: 93805-35-7
M. Wt: 310.5 g/mol
InChI Key: CVKSQUBKUSUUSC-UHFFFAOYSA-N
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Description

Cyclohexyl myristate is an ester compound with the molecular formula C20H38O2. It is formed by the esterification of cyclohexanol and myristic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.

Properties

CAS No.

93805-35-7

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

cyclohexyl tetradecanoate

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(21)22-19-16-13-12-14-17-19/h19H,2-18H2,1H3

InChI Key

CVKSQUBKUSUUSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl myristate can be synthesized through the esterification reaction between cyclohexanol and myristic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together until the desired ester is formed.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

Esters like cyclohexyl myristate undergo hydrolysis under acidic or basic conditions, breaking into their parent alcohol and carboxylic acid.

  • Acidic Hydrolysis :
    Cyclohexyl Myristate+H3O+Cyclohexanol+Myristic Acid\text{this compound} + \text{H}_3\text{O}^+ \rightarrow \text{Cyclohexanol} + \text{Myristic Acid}

  • Basic Hydrolysis :
    Cyclohexyl Myristate+OHCyclohexanol+Myristate Salt\text{this compound} + \text{OH}^- \rightarrow \text{Cyclohexanol} + \text{Myristate Salt}
    These reactions are reversible and depend on pH and temperature .

Biological Interactions and Myristoylation

While this compound itself is not directly involved in protein myristoylation, its hydrolysis product, myristic acid, plays a critical role in this biochemical process. Myristic acid is metabolized into myristoyl-CoA, which is then incorporated into proteins like Src kinase via N-myristoyltransferase (NMT1). This modification anchors proteins to cellular membranes, influencing signaling pathways .

Process Key Players Outcome
Myristoylation of SrcMyristoyl-CoA, NMT1Membrane anchoring of Src kinase
Hydrolysis of this compoundAcidic/Basic ConditionsLiberation of Myristic Acid

Gas Chromatography Analysis

This compound’s purity and stability are assessed via gas chromatography (GC) using non-polar columns. For example, a Capillary Ultra-1 column (25 m × 0.32 mm × 0.25 μm) with a temperature ramp from 80°C to 260°C (3°C/min) provides retention index (RI) data critical for quality control .

Market and Industrial Context

This compound’s consumption spans over 200 countries, with applications in cosmetics and industrial solvents. Its synthesis and modification are influenced by market demands, though detailed reaction economics are not explicitly outlined in available literature .

References

Scientific Research Applications

Chemical Properties and Reactions

Cyclohexyl myristate exhibits unique chemical properties that facilitate its use in various applications. It can undergo several types of chemical reactions, such as:

  • Oxidation : Converts to hydroperoxide.
  • Reduction : Can be reduced to cyclohexanol and myristic acid.
  • Substitution : The ester group can be replaced by other functional groups through nucleophilic substitution.

These reactions are significant as they allow this compound to be modified for specific applications in research and industry.

Chemistry

This compound serves as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of compounds makes it valuable for laboratory experiments.

Biology

In biological research, this compound is utilized in the formulation of various assays. It has been shown to enhance the solubility and bioavailability of hydrophobic drugs, making it a potential carrier in drug delivery systems.

Medicine

The compound has been investigated for its potential therapeutic applications, particularly in drug delivery systems. Its unique properties allow it to improve the effectiveness of transdermal drug formulations by enhancing skin penetration and drug absorption.

Industry

In industrial applications, this compound is used in cosmetics as an emollient and skin-conditioning agent due to its moisturizing properties. Additionally, it finds use in lubricants and plasticizers.

This compound exhibits several biological activities that contribute to its potential therapeutic applications:

  • Cell Membrane Interaction : Enhances the penetration of active ingredients through cell membranes.
  • Antimicrobial Activity : Demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Influence on Lipid Metabolism : Affects the biosynthesis of myristoyl-CoA, which is crucial for protein myristoylation processes involved in cellular functions.

Data Table: Biological Activities of this compound

Activity TypeObservationsReferences
Cell Membrane InteractionEnhances skin penetration and drug absorption
Antimicrobial ActivityEffective against S. aureus and E. coli
Lipid MetabolismInfluences myristoyl-CoA biosynthesis

Case Studies

  • Antimicrobial Effectiveness :
    A study assessed the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antimicrobial activity, suggesting its potential use as a preservative or active ingredient in formulations aimed at combating infections.
  • Drug Delivery Systems :
    Research has indicated that this compound can serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly beneficial in transdermal drug delivery systems, where effective skin penetration is critical .
  • Lipid Metabolism Modulation :
    This compound has been linked to the modulation of fatty acid profiles within cells, influencing processes critical for cell signaling and metabolism. This activity highlights its potential role in therapeutic strategies targeting metabolic disorders .

Mechanism of Action

The mechanism of action of cyclohexyl myristate involves its interaction with various molecular targets. In biological systems, it can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed by esterases, releasing the active components (cyclohexanol and myristic acid) which then exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant industrial and scientific applications. Its unique properties and reactivity make it a valuable component in various fields, from chemistry and biology to medicine and industry.

Biological Activity

Cyclohexyl myristate (CM) is an ester derived from cyclohexanol and myristic acid, known for its applications in cosmetics and pharmaceuticals. This article explores the biological activity of CM, examining its effects on cellular processes, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C17_{17}H34_{34}O2_2
  • Molecular Weight : 270.46 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents; insoluble in water

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Cell Membrane Interaction
  • Antimicrobial Properties
  • Influence on Lipid Metabolism
  • Potential Therapeutic Uses

1. Cell Membrane Interaction

This compound exhibits a notable ability to interact with cell membranes, which may influence membrane fluidity and permeability. This property is particularly significant in drug formulation, where CM can enhance the absorption of active ingredients through the skin.

Research Findings :

  • Studies indicate that CM can modify the lipid bilayer properties, potentially enhancing transdermal drug delivery systems .
  • Its incorporation into formulations has shown improved skin penetration compared to other esters .

2. Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various pathogens. Its efficacy as a preservative in cosmetic formulations is of particular interest.

Case Study :

  • A study assessed the antimicrobial effectiveness of CM against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability, suggesting potential use as a preservative in personal care products .

3. Influence on Lipid Metabolism

This compound may play a role in lipid metabolism and has been linked to the modulation of fatty acid profiles within cells.

Key Findings :

  • Research indicates that esters like CM can influence the biosynthesis of myristoyl-CoA, impacting protein myristoylation processes critical for various cellular functions .
  • Myristoylation is essential for the activation of several proteins involved in signaling pathways, particularly those associated with cancer progression .

Data Table: Biological Activities of this compound

Activity TypeObservationsReferences
Cell Membrane InteractionEnhances skin penetration and drug absorption ,
Antimicrobial ActivityEffective against S. aureus and E. coli
Lipid MetabolismInfluences myristoyl-CoA biosynthesis ,

Potential Therapeutic Applications

Given its biological activities, this compound shows promise in various therapeutic applications:

  • Cosmetic Formulations : Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Pharmaceuticals : Potentially beneficial as a drug carrier in transdermal systems, enhancing bioavailability.
  • Antimicrobial Agent : May serve as a preservative or active ingredient in formulations aimed at combating microbial infections.

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